CHALCOMYCIN

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Elle présente une activité antimicrobienne puissante contre les bactéries Gram-positives , notamment Staphylococcus aureus et Streptococcus pyogenes .

- La structure unique et les propriétés biologiques de la chalcomycine en font un sujet d'étude fascinant.

Méthodes De Préparation

Isolation: La chalcomycine est isolée du bouillon de fermentation de Streptomyces sp. HK-2006-1.

Élucidation Structurale: Des techniques spectroscopiques détaillées (telles que la RMN) et la cristallographie aux rayons X sont utilisées pour déterminer sa structure.

Analyse Des Réactions Chimiques

Groupes Fonctionnels: La chalcomycine contient un dans sa structure.

Réactivité: Elle subit des réactions typiques des macrolides, notamment , , et .

Principaux Produits: Les produits spécifiques formés à partir de ces réactions ne sont pas explicitement mentionnés dans la littérature disponible.

Applications de la Recherche Scientifique

Activité Antimicrobienne: La chalcomycine présente une activité contre S. aureus (concentrations minimales inhibitrices de 32 µg/mL pour la dihydrochalcomycine et 4 µg/mL pour la chalcomycine) mais pas contre S. pyogenes .

Développement de Nouveaux Antibiotiques: Compte tenu de la résistance croissante aux antibiotiques, la structure unique de la chalcomycine pourrait inspirer le développement de nouveaux antibiotiques.

Mécanisme d'Action

Cibles Moléculaires: Les cibles moléculaires exactes de la chalcomycine restent à être entièrement élucidées.

Voies: Des recherches supplémentaires sont nécessaires pour comprendre comment elle exerce ses effets antimicrobiens.

Applications De Recherche Scientifique

Antimicrobial Activity: Chalcomycin shows activity against S. aureus (minimal inhibitory concentrations of 32 µg/mL for dihydrothis compound and 4 µg/mL for this compound) but not against S. pyogenes .

New Antibiotic Development: Given the rising antibiotic resistance, this compound’s unique structure may inspire the development of novel antibiotics.

Mécanisme D'action

Molecular Targets: The exact molecular targets of chalcomycin remain to be fully elucidated.

Pathways: Further research is needed to understand how it exerts its antimicrobial effects.

Comparaison Avec Des Composés Similaires

Unicité: L'unité époxy de la chalcomycine contribue à son activité antimicrobienne, la distinguant des autres macrolides à 16 chaînons.

Composés Similaires: Bien que la littérature ne liste pas explicitement de composés similaires, les caractéristiques distinctives de la chalcomycine la distinguent.

Activité Biologique

Chalcomycin, a 16-membered macrolide antibiotic produced by the bacterium Streptomyces bikiniensis, has garnered attention due to its significant biological activity against various pathogens, particularly gram-positive bacteria. This article provides an in-depth analysis of this compound's biological activity, including its antimicrobial properties, mechanisms of action, and structural variations that influence its efficacy.

Overview of this compound

This compound was first isolated in the early 1960s and has since been studied for its antibiotic properties. It is characterized by a polyketide backbone and contains unique structural features that contribute to its biological activity. The compound exhibits modest antibiotic activity primarily against gram-positive organisms, with a notable mechanism of inhibiting protein synthesis.

Antimicrobial Activity

This compound has demonstrated varying degrees of antimicrobial activity against different bacterial strains. Below is a summary of its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.19 (range: 0.05 - 0.78) |

| Streptococcus pyogenes | 0.19 - 0.78 |

| Escherichia coli | 32 |

| Candida albicans | Not effective |

| Aspergillus niger | Not effective |

This compound exhibits particularly potent activity against Staphylococcus aureus, with MIC values indicating strong inhibition even at low concentrations.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of protein synthesis in bacterial cells. Studies have shown that this compound interferes with the incorporation of amino acids into tRNA, effectively blocking protein production. This mechanism is similar to that of other macrolides, such as tylosin, but with unique aspects:

- Inhibition of tRNA Synthetases : this compound has been shown to inhibit the incorporation of [14C] glycine into glycyl-tRNA in S. aureus, a feature not commonly associated with other macrolides .

- Cross-Resistance : There is evidence suggesting cross-resistance between this compound and other macrolides, indicating a shared pathway in their mode of action .

Structural Variations and Their Impact

Recent research has identified several congeners of this compound, each differing in oxidation or acylation degrees, which affects their biological properties. For instance:

- This compound E : A newly discovered variant showed different antimicrobial activities compared to traditional chalcomycins, highlighting the importance of structural modifications in enhancing or diminishing bioactivity .

- Biosynthetic Pathways : The biosynthetic gene cluster responsible for this compound production has been characterized, revealing insights into how structural variations are generated through enzymatic modifications .

Case Studies

- Antimicrobial Efficacy Against Mycoplasma : this compound demonstrated potent in vitro activity against various Mycoplasma species that were resistant to other macrolides. This suggests that this compound could serve as a potential treatment option for infections caused by these pathogens, although the exact mechanism remains unexplored .

- Marine-Derived Chalcomycins : A study isolated multiple chalcomycins from marine-derived Streptomyces sp., demonstrating their effectiveness against S. aureus and comparing their activities to those of aldgamycins. This research underscores the potential for discovering novel derivatives with enhanced antimicrobial properties through environmental sampling .

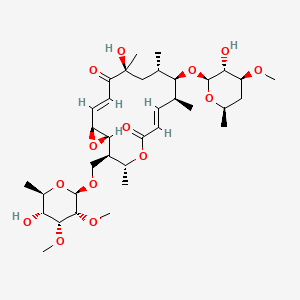

Propriétés

Formule moléculaire |

C35H56O14 |

|---|---|

Poids moléculaire |

700.8 g/mol |

Nom IUPAC |

(1S,2R,3R,6E,8S,9R,10S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |

InChI |

InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18-,19+,20+,21+,22+,23-,24-,27+,28+,29-,30-,31+,32+,33-,34+,35-/m0/s1 |

Clé InChI |

KLGADJPDTCIJLO-FCNIXBKESA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC |

SMILES isomérique |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)C)O)OC |

SMILES canonique |

CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC |

Synonymes |

chalcomycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.